2-(Ethylsulfinylmethyl)phenyl methylcarbamate
Overview
Description
2-(Ethylsulfinylmethyl)phenyl methylcarbamate, also known as ethiofencarb sulfoxide or croneton sulfoxide, belongs to the class of organic compounds known as phenyl methylcarbamates. These are aromatic compounds containing a methylcarbamic acid esterified with a phenyl group. This compound is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm.
Mechanism of Action
Target of Action
Ethiofencarb Sulfoxide, also known as Croneton Sulfoxide or 2-(Ethylsulfinylmethyl)phenyl methylcarbamate, primarily targets the enzyme acetylcholinesterase (AChE) in the nervous system . AChE plays a crucial role in nerve signal transmission by breaking down the neurotransmitter acetylcholine, thereby terminating the signal transmission at the synapses.
Mode of Action
Ethiofencarb Sulfoxide, like other carbamate insecticides, inhibits the activity of AChE . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at the synapses. The excess acetylcholine continues to transmit nerve signals, causing overstimulation of the nerves. This overstimulation can lead to various symptoms of poisoning .
Biochemical Pathways
The major metabolic reactions of Ethiofencarb Sulfoxide involve demethylation and subsequent hydrolysis of the carbamate, as well as oxidations to form sulphoxides and sulphones . These reactions can affect various biochemical pathways, particularly those involving nerve signal transmission.
Pharmacokinetics
Ethiofencarb Sulfoxide is readily absorbed by the oral route and is rapidly eliminated thereafter . It is highly soluble in water and has a low volatility . The compound undergoes hydrolysis, producing a phenol and a carbamic acid derivative which breaks down further to CO2 .
Result of Action
The inhibition of AChE by Ethiofencarb Sulfoxide leads to an overstimulation of the nerves, causing symptoms of poisoning. These symptoms can include muscle weakness, blurred vision, and, in severe cases, respiratory failure . Carbamate pesticides like ethiofencarb sulfoxide are less dangerous to humans than organophosphorus pesticides because carbamylation of the enzyme is unstable, and the regeneration of ache is faster compared to a phosphorylated enzyme .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethiofencarb Sulfoxide. For instance, it has an atmospheric half-life of 16 hours . When exposed to soil, it is moderately mobile and remains within the ground . When dissolved in water, Ethiofencarb Sulfoxide is readily photodegraded by sunlight .
Biochemical Analysis
Biochemical Properties
Ethiofencarb Sulfoxide is known to interact with various enzymes and proteins. It is a product of the oxidation of Ethiofencarb, a process that involves various enzymes .
Cellular Effects
It is known that Ethiofencarb, the parent compound, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that Ethiofencarb, the parent compound, exerts its effects by inhibiting acetylcholinesterase (AChE) in the nervous system . Whether Ethiofencarb Sulfoxide shares this mechanism or has unique interactions with biomolecules remains to be determined.
Metabolic Pathways
Ethiofencarb Sulfoxide is involved in the metabolic pathways of Ethiofencarb, a carbamate insecticide . It is a product of the oxidation of Ethiofencarb .
Properties
IUPAC Name |
[2-(ethylsulfinylmethyl)phenyl] N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-3-16(14)8-9-6-4-5-7-10(9)15-11(13)12-2/h4-7H,3,8H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOLDRXZKFFGJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)CC1=CC=CC=C1OC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20968032 | |
Record name | Ethiofencarb sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20968032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53380-22-6 | |
Record name | Ethiofencarb sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53380-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethiofencarb sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053380226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethiofencarb sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20968032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 2-((ethylsulfinyl)methyl)-, methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(Ethylsulfinylmethyl)phenyl methylcarbamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040289 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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